4-Methyl-2-[(pentylamino)methyl]phenol
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Overview
Description
4-Methyl-2-[(pentylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a methyl group, a pentylamino group, and a phenolic hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol typically involves the alkylation of a phenol derivative with a pentylamine. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (pentylamine), and a phenol derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pentylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Methyl-2-[(pentylamino)methyl]phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pentylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting various biochemical processes. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Similar structure but with a methylamino group instead of a pentylamino group.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of a pentylamino group.
Uniqueness
4-Methyl-2-[(pentylamino)methyl]phenol is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methyl-2-[(pentylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-8-14-10-12-9-11(2)6-7-13(12)15/h6-7,9,14-15H,3-5,8,10H2,1-2H3 |
InChI Key |
GXGCQBLZECCPND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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